1-Naphthyl 5-oxo-L-prolinate
Description
Structure
3D Structure
Properties
CAS No. |
67934-90-1 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
naphthalen-1-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H13NO3/c17-14-9-8-12(16-14)15(18)19-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,16,17)/t12-/m0/s1 |
InChI Key |
KBXKGZPUJFVDLQ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Contextualization Within Naphthyl and 5 Oxo L Proline Chemistry
The unique properties of 1-Naphthyl 5-oxo-L-prolinate are best understood by examining its constituent chemical entities: the naphthyl group and the 5-oxo-L-proline core.
On the other hand, 5-oxo-L-proline, also known as pyroglutamic acid, is a cyclic derivative of the amino acid L-glutamic acid. ontosight.aipharmaffiliates.com It is a significant intermediate in the γ-glutamyl cycle, a key pathway for glutathione (B108866) synthesis and amino acid transport. pnas.orgpnas.orgnih.gov The enzymatic conversion of 5-oxo-L-proline to L-glutamate is an essential step in this cycle. pnas.orgnih.gov Beyond its role in glutathione metabolism, 5-oxo-L-proline and its derivatives have been explored for their potential as neurotransmitters and for their applications in the development of therapeutic agents, particularly in the context of neuroprotection and oxidative stress-related conditions. ontosight.ai Furthermore, the conformationally constrained pyrrolidine (B122466) ring of proline and its derivatives makes them valuable scaffolds in medicinal chemistry, particularly for the design of enzyme inhibitors that can fit into specific binding sites. mdpi.comresearchgate.net
The combination of these two moieties in this compound suggests a molecule with inherent fluorescence, potential biological activity, and a scaffold amenable to further chemical modification.
Significance of Ester Linkages in Bioactive Compounds
The ester linkage connecting the 1-naphthyl group to the 5-oxo-L-proline core is a critical feature that significantly influences the potential applications of the compound, particularly in a biological context. Ester bonds are frequently employed in the design of prodrugs, which are inactive or less active precursors of a drug that are converted to the active form in the body. scirp.orgnumberanalytics.com
This strategy offers several advantages:
Improved Bioavailability: Esterification can mask polar functional groups, such as carboxylic acids, increasing the lipophilicity of a compound. This can lead to enhanced absorption and improved transport across biological membranes. numberanalytics.comnih.gov
Enhanced Solubility and Stability: The formation of an ester can improve a drug's solubility and protect it from premature degradation, thereby increasing its stability. numberanalytics.comscirp.org
Targeted Delivery: Ester linkages can be designed to be cleaved by specific enzymes, known as esterases, which are present in various tissues. This allows for the controlled release of the active compound at the desired site of action, potentially reducing systemic side effects. scirp.orgnih.gov
Controlled Release: The rate of hydrolysis of the ester bond can be modulated by altering the chemical structure surrounding it, allowing for the design of compounds with sustained release profiles. scirp.org
In the case of 1-Naphthyl 5-oxo-L-prolinate, the ester linkage could serve as a cleavable linker, releasing 1-naphthol (B170400) and 5-oxo-L-proline upon hydrolysis by cellular esterases. This could be a deliberate design feature to deliver either or both of these molecules to a specific biological target.
Overview of Current Research Landscape and Gaps
Strategies for the Esterification of 5-oxo-L-proline with 1-Naphthol (B170400)
The formation of the ester linkage can be approached through several distinct synthetic routes, each with its own set of advantages and challenges. These strategies are broadly categorized as direct esterification or pathways involving the activation of the carboxylic acid.
Direct esterification involves reacting 5-oxo-L-proline and 1-naphthol together, typically in the presence of a catalyst. One classical method is the Fischer-Speier esterification, which uses a strong acid catalyst and often requires harsh conditions, such as high temperatures and removal of water to drive the reaction to completion. However, such conditions can pose a risk of racemization at the chiral center of the proline derivative.
More modern approaches utilize heterogeneous catalysts that offer milder reaction conditions and simpler workup procedures. For instance, catalysts like montmorillonite-enwrapped titanium have been shown to be effective for the esterification of carboxylic acids with phenols. Another advanced method is oxidative esterification, where alcohols can be directly converted to esters using an oxidant and a catalyst, which can sometimes provide high yields under mild conditions. These methods are attractive for their efficiency and potential to avoid the generation of stoichiometric byproducts.
To circumvent the often harsh conditions of direct esterification, pathways involving "activated esters" are frequently employed. These are highly reactive derivatives of the carboxylic acid that readily react with alcohols under mild conditions. This is a two-step process:
Activation : The carboxylic acid of 5-oxo-L-proline is first converted into a more reactive intermediate. A common method is the conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂).
Esterification : The resulting activated intermediate is then reacted with 1-naphthol, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl), to form the final ester product.
Dehydration coupling agents are widely used to facilitate this process in a one-pot reaction. These reagents activate the carboxylic acid in situ, allowing it to react with the alcohol. The choice of coupling agent is critical for optimizing yield and purity.
Table 1: Common Coupling Agents for Activated Ester Synthesis
| Coupling Agent/System | Description | Common Use |
|---|---|---|
| DCC (N,N'-Dicyclohexylcarbodiimide) | A widely used dehydrating agent that facilitates the formation of an amide or ester bond. It produces a urea (B33335) byproduct that can be challenging to remove. | Peptide synthesis, general esterification. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that forms a water-soluble urea byproduct, simplifying purification. Often used with additives. | Bioconjugation, synthesis of amides and esters. |
| DCC/NHS (N-Hydroxysuccinimide) | Using NHS as an additive with DCC forms a more stable activated NHS ester intermediate, which then reacts cleanly with the nucleophile (1-naphthol). | Reduces side reactions and racemization compared to DCC alone. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient peptide coupling agent that works rapidly and minimizes racemization. | Often used for difficult couplings in peptide synthesis. |
These activated ester methods are generally preferred for substrates like 5-oxo-L-proline because the mild conditions help preserve the stereochemical integrity of the chiral center.
Protecting groups are temporary modifications to a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule. In the synthesis of this compound, the primary site for esterification is the carboxylic acid. However, the secondary amine within the lactam ring of 5-oxo-L-proline could potentially undergo side reactions under certain conditions.
While the lactam nitrogen is significantly less nucleophilic than a free amine, its protection might be considered to ensure complete selectivity, especially if highly reactive reagents are used. An orthogonal protecting group strategy allows for the selective removal of one group without affecting another, which is crucial in multi-step syntheses.
Table 2: Potential Protecting Groups for the Amine/Amide Function
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |
Chemo- and Regioselective Synthesis of Naphthyl-Containing Proline Derivatives
Chemo- and regioselectivity are critical concepts when synthesizing more complex proline derivatives that contain a naphthyl group.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, in the target molecule, the esterification must occur at the carboxylic acid without affecting the lactam.
Regioselectivity refers to controlling the position of a chemical bond or substituent. In this context, it ensures the naphthyl group is attached to the ester oxygen and not elsewhere, for example, via C-alkylation of the proline ring.
Advanced synthetic methods like cascade or domino reactions can be used to construct highly functionalized proline derivatives with precise control over the placement of each group in a single pot. For instance, a multi-component reaction could bring together several simple starting materials to form a complex proline derivative with high regio- and stereoselectivity. Such strategies are at the forefront of modern organic synthesis, offering efficiency and atom economy.
Asymmetric Synthesis and Chiral Control in this compound Formation
The "L" in this compound signifies a specific stereochemistry at the alpha-carbon (C2) of the proline ring. Preserving this chirality throughout the synthesis is paramount. Asymmetric synthesis involves methods that create or maintain a specific enantiomer of a chiral product.
Derivatization and Analog Generation from this compound
Starting from the this compound scaffold, a wide array of analogs can be generated through modifications of its constituent parts: the naphthyl group and the 5-oxo-L-proline ring system.
The naphthyl group of this compound serves as a handle for introducing further chemical diversity. ontosight.ai The aromatic rings of the naphthyl system are amenable to various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The position of substitution is directed by the existing ester linkage and the inherent reactivity of the naphthalene (B1677914) ring system.
Furthermore, modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, can be employed if a suitable functional group (e.g., a halogen) is introduced onto the naphthyl ring. These reactions would allow for the attachment of a wide range of substituents, including alkyl, aryl, and amino groups, thereby generating a library of analogs with diverse electronic and steric properties. Derivatization can also aim to enhance analytical properties, for instance, by introducing moieties that improve ionization efficiency in mass spectrometry. researchgate.netnih.gov
The 5-oxo-L-proline ring, a lactam, offers multiple sites for chemical transformation. The lactam carbonyl can be reduced to the corresponding amine, yielding a prolinol derivative. This transformation opens up possibilities for further N-alkylation or acylation reactions.
The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. nih.govuniprot.org Mimicking this ring-opening reaction through chemical means, such as hydrolysis under acidic or basic conditions, would yield a glutamate (B1630785) derivative with a 1-naphthyl ester. This product could then be used in peptide synthesis or other bioconjugation applications. acs.org
Additionally, the enolate chemistry discussed in section 2.3.2 can be used to introduce a variety of functional groups at the C-4 position. nih.gov The lactam nitrogen, after potential deprotection if an N-protecting group is used during synthesis, can also be a site for derivatization.
Table 2: Potential Transformations of the 5-oxo-L-proline Ring
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Lactam Reduction | Strong reducing agents (e.g., LiAlH₄) | Prolinol derivative |
| Ring Opening (Hydrolysis) | Acidic or basic conditions | Glutamate ester derivative |
| C-4 Alkylation | Base (e.g., LDA) followed by an electrophile | C-4 substituted 5-oxo-L-prolinate |
| N-Functionalization | Alkyl halides or acyl chlorides (on the deprotected amine) | N-substituted derivatives |
Incorporating the this compound core into more rigid structures is a key strategy in medicinal chemistry to improve properties like receptor selectivity and metabolic stability. nih.gov This can be achieved by creating bicyclic or polycyclic systems that lock the conformation of the proline ring.
One approach involves intramolecular cyclization reactions. For example, after C-4 alkylation with a suitable tethered electrophile, an intramolecular Friedel-Crafts reaction or a ring-closing metathesis (RCM) can be used to form a new ring fused to the pyrrolidine (B122466) core. acs.orgnih.gov The synthesis of fused 1-azacyclodihydroindene derivatives has been reported from N-Boc-l-pyroglutamic acid methyl ester through a sequence of C-4 alkylation and intramolecular Friedel-Crafts cyclization. nih.gov
Another strategy is the use of cycloaddition reactions. For instance, [2+2] cycloadditions of cyclic ketenes with imines can generate spiro-β-lactam structures fused to the proline ring. nih.gov Similarly, [4+2] cycloaddition reactions involving isoindoles can produce complex dihydroisoindole derivatives. csic.es These methods allow for the creation of highly rigid and topologically interesting analogs, effectively constraining the conformational flexibility of the original molecule. google.com
Table 3: Strategies for Synthesis of Conformationally Constrained Proline Analogs
| Synthetic Strategy | Key Reaction | Resulting Structure | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Friedel-Crafts Alkylation | Fused polycyclic systems | nih.gov |
| Ring-Closing Metathesis | Grubbs Olefin Metathesis | Bicyclic 1-aza-2-oxo ring systems | acs.org |
| Cycloaddition Reactions | [2+2] Cycloaddition | Spiro β-lactams | nih.gov |
| Cycloaddition Reactions | [4+2] Cycloaddition | Dihydroisoindole derivatives | csic.es |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by mapping the chemical environment and connectivity of magnetically active nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound provides a unique fingerprint based on the chemical shift (δ), integration, and signal splitting (multiplicity) of each proton. The chemical shifts are influenced by the electronic environment, with electronegative atoms (oxygen, nitrogen) and aromatic rings causing deshielding effects (higher δ values). The coupling constant (J), which describes the interaction between adjacent protons, provides critical information about the dihedral angles and thus the conformation of the molecule. ubc.ca
The expected signals for the protons in the L-proline and naphthyl portions of the molecule are distinct. The seven aromatic protons of the naphthyl group typically resonate in the downfield region of the spectrum. The protons of the 5-oxo-L-prolinate ring appear at higher field, with their specific shifts determined by their proximity to the amide and ester functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Naphthyl-H | 7.4 – 8.2 | Multiplet (m) | J = 7–9 (ortho), 1–3 (meta) |
| Proline α-H | ~4.6 | Doublet of Doublets (dd) | Jα,β ≈ 8.5, 3.5 |
| Proline β-H | 2.5 – 2.8 | Multiplet (m) | Jβ,α ≈ 8.5, 3.5; Jβ,γ ≈ 7.0; Jgem ≈ 17.0 |
| Proline γ-H | 2.3 – 2.6 | Multiplet (m) | Jγ,β ≈ 7.0 |
Note: Predicted values are based on analysis of similar structures and standard chemical shift ranges. ubc.canetlify.app Actual experimental values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range (~200 ppm) than in ¹H NMR, which often allows for the resolution of every carbon signal. researchgate.net The positions of the signals are highly characteristic of the carbon's functional group and hybridization state.
For this compound, the spectrum would feature distinct regions for the carbonyl, aromatic, and aliphatic carbons. The two carbonyl carbons (ester and amide) are the most deshielded and appear furthest downfield. scielo.org.bo The ten carbons of the naphthyl ring resonate in the aromatic region, while the four sp³-hybridized carbons of the proline ring appear in the upfield aliphatic region. hmdb.caresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester C=O | ~172 |
| Amide C=O | ~175 |
| Naphthyl C-O | ~147 |
| Naphthyl C (quaternary) | 128 – 135 |
| Naphthyl CH | 118 – 128 |
| Proline Cα | ~58 |
| Proline Cδ | ~45 |
| Proline Cβ | ~30 |
| Proline Cγ | ~25 |
Note: Predicted values are based on data for L-proline, naphthalene derivatives, and general substituent effects. scielo.org.bohmdb.capreprints.org
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and elucidating the complete molecular structure. creative-biostructure.comdokumen.pub
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in a COSY spectrum would confirm the connectivity within the proline ring (α-H with β-H protons, β-H with γ-H protons) and within the spin systems of the naphthyl ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. hmdb.ca It allows for the definitive assignment of each protonated carbon by linking the ¹H and ¹³C spectra. For example, the signal for the α-H at ~4.6 ppm would show a cross-peak to the Cα signal at ~58 ppm. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-4 bonds) between protons and carbons, which is crucial for connecting different parts of the molecule. Key correlations for this compound would include a cross-peak between the proline α-H and the ester carbonyl carbon, and between the naphthyl proton ortho to the ester linkage and the same ester carbonyl carbon. These correlations unequivocally establish the connection between the proline and naphthyl moieties through the ester bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected by bonds. It is particularly powerful for determining stereochemistry and conformation. For this compound, NOESY can be used to confirm the relative stereochemistry of the proline ring and to understand the spatial orientation of the naphthyl group relative to the prolinate ring.
The presence of the L-proline unit makes this compound a chiral molecule. NMR spectroscopy, in conjunction with chiral auxiliaries, is a powerful method for determining enantiomeric purity and confirming absolute configuration. researchgate.netmdpi.com
The use of a Chiral Solvating Agent (CSA) or a Chiral Shift Reagent (CSR) involves adding a small amount of an enantiomerically pure auxiliary compound to the NMR sample. wiley-vch.de This auxiliary agent forms transient, non-covalent diastereomeric complexes with the enantiomers in the sample. nih.gov Because diastereomers have different physical properties, they are distinguishable by NMR, resulting in separate signals for each enantiomer.
For a sample of pure this compound, the addition of a CSA would result in no splitting of the NMR signals, confirming its enantiomeric purity. If a racemic mixture (containing both L- and D-isomers) were present, the CSA would induce a separation of signals (e.g., for the α-H), allowing for the quantification of the enantiomeric excess. nih.govtcichemicals.com
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about its functional groups and skeletal structure. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the absorption or scattering of light, respectively, as molecules transition between vibrational energy levels. aps.org
The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts: the pyrrolidone ring, the ester group, and the naphthalene ring. sid.ircore.ac.uk
Carbonyl (C=O) Vibrations: The molecule contains two distinct carbonyl groups. The amide carbonyl of the 5-oxo-prolinate (pyrrolidone) ring is expected to show a strong absorption band around 1660-1690 cm⁻¹. researchgate.net The ester carbonyl stretch is typically found at a higher frequency, around 1735-1750 cm⁻¹.
Naphthalene Ring Vibrations: The aromatic C=C stretching vibrations of the naphthalene ring give rise to a series of bands in the 1450-1620 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
Proline Ring Vibrations: The CH₂ groups of the proline ring exhibit stretching vibrations in the 2850-2960 cm⁻¹ range. tandfonline.com Bending (scissoring, wagging, twisting) vibrations for these groups appear in the fingerprint region below 1500 cm⁻¹. sid.ir
C-O and C-N Vibrations: The C-O stretching of the ester group and the C-N stretching of the amide group typically appear as strong bands in the 1000-1300 cm⁻¹ region. researchgate.net
Table 3: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Naphthyl C-H | 3050 - 3150 |
| C-H Stretch (Aliphatic) | Proline CH₂ | 2850 - 2960 |
| C=O Stretch (Ester) | R-COO-Ar | 1735 - 1750 |
| C=O Stretch (Amide) | Lactam C=O | 1660 - 1690 |
| C=C Stretch (Aromatic) | Naphthalene Ring | 1450 - 1620 |
| C-H Bend (Aliphatic) | Proline CH₂ | 1350 - 1470 |
| C-N Stretch | Lactam C-N | 1200 - 1300 |
| C-O Stretch (Ester) | Ester C-O | 1150 - 1250 |
Note: Frequencies are based on standard group frequency charts and published data for L-proline and naphthalene derivatives. sid.irresearchgate.nettandfonline.com
Elucidation of Hydrogen Bonding Networks and Intermolecular Interactions
The supramolecular assembly of this compound in the solid state and in solution is governed by a network of non-covalent interactions. While the molecule lacks classic hydrogen bond donors like N-H or O-H groups in its core structure, its oxygen atoms—one in the ester carbonyl and one in the lactam carbonyl—act as effective hydrogen bond acceptors. These sites can engage in intermolecular interactions with hydrogen bond donors in their environment.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Energy (kJ/mol) |
|---|---|---|---|
| C-H···O Hydrogen Bond | Naphthyl C-H, Proline C-H | Carbonyl Oxygen (C=O) | 4 - 20 |
| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 2 - 10 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism
Electronic spectroscopy provides critical insights into the electronic structure and chiral nature of this compound.
Characterization of Electronic Transitions and Chromophoric Properties
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is dominated by the electronic transitions of the naphthalene moiety, which serves as the primary chromophore. The L-proline portion of the molecule does not exhibit significant absorption in the standard UV-Vis range (above 220 nm). researchgate.netscience-softcon.de The naphthyl group gives rise to strong absorption bands, typically observed around 280-320 nm, which correspond to π→π* electronic transitions within the aromatic system. researchgate.net The precise position and intensity of these absorption maxima can be influenced by the solvent environment and the electronic perturbation from the attached 5-oxo-L-prolinate group. The presence of the ester linkage and the lactam ring can cause slight shifts in the absorption bands compared to unsubstituted naphthalene. For example, related amide conjugates containing a naphthyl group show strong absorption bands near 289 nm, indicative of the electronic system of the naphthalene ring conjugated with the amide/ester functionality. researchgate.net
Table 2: Expected UV-Vis Absorption Data for this compound
| Wavelength Range (λmax) | Electronic Transition | Chromophore |
|---|---|---|
| ~220 nm | π→π* (¹Bₐ) | Naphthalene Ring |
| ~280 nm | π→π* (¹Lₐ) | Naphthalene Ring |
Analysis of Chiroptical Properties
As a chiral molecule, this compound is optically active and can be analyzed using Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light by chiral substances. nih.gov Although the naphthalene chromophore is itself achiral, its covalent attachment to the chiral L-proline scaffold results in an induced CD (ICD) spectrum. nih.gov The chiral environment forces the naphthalene chromophore into a specific, conformationally biased orientation, leading to observable CD signals corresponding to its electronic transitions.
The CD spectrum provides valuable information about the absolute configuration and the conformational preferences of the molecule in solution. researchgate.net The sign (positive or negative) and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement between the proline ring and the naphthalene group. nih.gov Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to simulate CD spectra and correlate them with experimental data to establish the molecule's predominant conformation and absolute stereochemistry. researchgate.net The study of related chiral binaphthyl systems has shown that even subtle changes in molecular geometry can significantly alter the CD spectral pattern, making it a powerful tool for detailed structural elucidation. nih.govrsc.org
Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the chemical formula C₁₅H₁₃NO₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., < 5 ppm) serves as definitive confirmation of the elemental composition. oaepublish.comacs.org This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃NO₂ |
| Theoretical Monoisotopic Mass ([M+H]⁺) | 240.10191 u |
| Hypothetical Experimental Mass ([M+H]⁺) | 240.1021 u |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. acs.org In the case of this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID).
The fragmentation pattern is highly dependent on the molecular structure. For proline-containing molecules, fragmentation is often directed by the proline residue itself. A well-known phenomenon is the "proline effect," where cleavage of the amide bond N-terminal to the proline ring is highly favored. nih.gov For this compound, the most labile bond is the ester linkage. The primary fragmentation pathway is expected to be the cleavage of this C-O bond, leading to two major fragments: a protonated naphthol ion and a 5-oxo-L-prolyl cation. Further fragmentation of the pyroglutamate (B8496135) ring structure can also occur, providing additional structural confirmation.
Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 240.1 m/z)
| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|
| 240.1 | [1-Naphthol + H]⁺ | 145.06 | C₅H₅NO |
| 240.1 | [5-oxo-L-proline cation]⁺ | 96.04 | C₁₀H₈O |
This detailed fragmentation analysis provides a structural fingerprint of the molecule, confirming the connectivity of the naphthyl group to the 5-oxo-L-prolinate moiety via an ester linkage.
Computational Chemistry and Theoretical Investigations of 1 Naphthyl 5 Oxo L Prolinate
Quantum Chemical Calculations (Density Functional Theory, DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like 1-Naphthyl 5-oxo-L-prolinate.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve the systematic exploration of various conformations. The conformational flexibility of this molecule primarily arises from the pyrrolidone ring of the 5-oxo-L-prolinate moiety and the orientation of the naphthyl group relative to the ester linkage.
| Parameter | Description | Predicted Outcome for this compound |
| Pyrrolidone Ring Pucker | The conformation of the five-membered ring. | Expected to have two stable conformers, endo and exo, with small energy differences. |
| Dihedral Angle (Naphthyl-Ester) | The rotational orientation of the naphthyl group. | Multiple local minima may exist, influenced by steric hindrance and electronic effects. |
| Bond Lengths and Angles | The distances between atoms and the angles between bonds. | Optimized to their lowest energy state, reflecting a stable molecular structure. |
This table is generated based on typical outcomes for similar molecules and represents a predictive model.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. pku.edu.cnacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. pku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 1-naphthyl group, which is a characteristic of many naphthalene (B1677914) derivatives. researchgate.net Conversely, the LUMO is likely to be distributed over the 5-oxo-L-prolinate moiety, particularly the carbonyl groups of the ester and the lactam. The energy gap can be tuned by introducing different substituent groups. rsc.org
| Orbital | Description | Expected Localization in this compound |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the 1-naphthyl ring system. |
| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across the 5-oxo-L-prolinate moiety, especially the C=O groups. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A moderate gap is expected, indicating reasonable stability. |
This table is generated based on FMO analysis of analogous compounds and represents a predictive model.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It provides a localized picture of the electron density in atomic and bonding orbitals. In a study of L-proline methyl ester, NBO analysis revealed that hyperconjugative interactions are significant in determining the stability of its conformers. nih.gov
DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can aid in the structural elucidation of molecules. uob.edu.ly For this compound, predicted ¹H and ¹³C NMR spectra would show characteristic signals for the protons and carbons of the naphthyl and prolinate groups.
Similarly, the calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies would correspond to the stretching and bending modes of the various functional groups in the molecule, such as the C=O stretches of the ester and lactam, and the C-H and C=C vibrations of the naphthyl ring. nih.gov
| Spectroscopic Parameter | Computational Method | Predicted Features for this compound |
| ¹H NMR Chemical Shifts | DFT/GIAO | Aromatic protons of the naphthyl group in the downfield region; Protons of the pyrrolidone ring in the upfield region. |
| ¹³C NMR Chemical Shifts | DFT/GIAO | Carbonyl carbons of the ester and lactam at low field; Naphthyl carbons in the aromatic region. |
| Vibrational Frequencies (IR) | DFT | Strong C=O stretching frequencies for the ester and lactam groups; Characteristic C-H and C=C stretching and bending modes for the naphthyl ring. |
This table is generated based on the expected spectroscopic features of the constituent moieties.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. dovepress.com MD simulations would allow for the exploration of the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological macromolecule.
In a simulation, the molecule's trajectory is calculated by solving Newton's equations of motion. This provides information about its conformational flexibility, stability, and interactions with its surroundings. For instance, MD simulations of a pyroglutamylated peptide have been used to understand its conformational sampling. nih.gov Such simulations for this compound would reveal the preferred conformations in solution and the timescale of transitions between different puckered states of the pyrrolidone ring.
Molecular Docking Studies of this compound with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg It is widely used in drug discovery to predict the binding mode of a ligand to a protein or other biological target. nih.govekb.eg
Given the presence of the naphthyl group, which is a common motif in bioactive compounds, and the chiral 5-oxo-L-prolinate moiety, this compound could potentially interact with various biological macromolecules. nih.govbohrium.com Molecular docking studies could be performed to screen for potential protein targets. These simulations would place the molecule in the binding site of a target protein and score the different poses based on factors like intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and hydrophobic interactions) and binding energy. acs.org Such studies could generate hypotheses about the potential biological activity of this compound, guiding future experimental work. nih.gov
Prediction of Binding Modes and Affinities
Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. This method explores various possible conformations of the ligand within the binding site and calculates a score to estimate the strength of the interaction, often referred to as binding affinity.
The process involves:
Target Preparation: A three-dimensional structure of the target protein, usually obtained from X-ray crystallography or NMR spectroscopy, is prepared.
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm systematically places the ligand into the defined binding site of the protein, evaluating numerous poses.
Scoring and Analysis: Each pose is assigned a score based on a scoring function that approximates the binding free energy. The pose with the best score is considered the most likely binding mode.
For this compound, the naphthyl group, being large and lipophilic, would be predicted to favor binding in hydrophobic pockets. The 5-oxo-L-prolinate moiety contains hydrogen bond acceptors (the carbonyl oxygens) and a constrained ring structure that limits conformational flexibility, which can be advantageous for binding entropy. Studies on similar heterocyclic compounds, such as 5-oxo-imidazoline derivatives, have successfully used molecular docking to predict their potency as inhibitors of specific enzymes like polo-like kinase 1 (plk1). jmchemsci.comresearchgate.net These studies provide a framework for how the binding affinity of this compound against various targets could be computationally assessed.
Table 1: Predicted Interaction Contributions of this compound Moieties
| Moiety | Potential Interaction Type | Predicted Contribution to Binding Affinity |
|---|---|---|
| 1-Naphthyl Group | Hydrophobic Interactions, π-π Stacking | High (major driver for binding in nonpolar pockets) |
| 5-Oxo Group (Lactam Carbonyl) | Hydrogen Bonding (Acceptor) | Moderate (directional interaction, contributes to specificity) |
| Ester Carbonyl Group | Hydrogen Bonding (Acceptor) | Moderate (directional interaction, contributes to specificity) |
| Pyrrolidine (B122466) Ring | Van der Waals Forces, C-H...π Interactions | Moderate (contributes to shape complementarity and affinity) |
Identification of Key Interacting Residues and Binding Site Characteristics
Following the prediction of a binding mode, a detailed analysis can identify the specific amino acid residues of the target protein that form key interactions with the ligand. These interactions govern the specificity and stability of the protein-ligand complex.
For this compound, the key interactions would likely involve:
Hydrophobic and Aromatic Residues: The naphthyl group would be expected to interact favorably with nonpolar residues such as Leucine, Isoleucine, Valine, and Alanine (B10760859). Furthermore, it could form π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.
Polar/Charged Residues: The two carbonyl oxygen atoms in the 5-oxo-L-prolinate structure are potent hydrogen bond acceptors. They would likely interact with hydrogen bond donor residues, such as Serine, Threonine, Asparagine, Glutamine, or even the backbone N-H of other residues.
Proline-Specific Interactions: The proline ring itself is unique. Its constrained pyrrolidine ring can engage in specific, non-conventional interactions. Theoretical studies have shown that the C-H groups on the proline ring can form C-H...O and C-H...π interactions with the protein, contributing significantly to binding and structural stability. nih.gov Functionally important proline residues at protein binding sites often engage with aromatic residues from a binding partner. nih.gov
Computational analysis provides a visual and energetic map of these interactions, highlighting which residues are critical for binding. This information is invaluable for designing derivatives with improved affinity or specificity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potential
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a set of this compound derivatives, a QSAR model could be developed to predict their biological potential, such as inhibitory activity against a specific enzyme.
The development of a QSAR model typically involves:
Data Set Collection: A series of analogs of this compound with experimentally measured biological activities is required.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and lipophilic (e.g., logP) characteristics.
Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously tested using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and external validation with a test set of compounds. jmchemsci.comderpharmachemica.com
For instance, a QSAR study on 5-oxo-imidazoline derivatives identified a model with good statistical performance (R² = 0.7499). jmchemsci.comresearchgate.net Similarly, 3D-QSAR techniques like CoMFA and CoMSIA have been applied to other 5-oxo heterocyclic systems to create 3D contour maps that visualize how different properties influence activity, guiding the design of new, more potent molecules. researchgate.net A robust QSAR model for this compound analogs would enable the rapid in silico screening of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.
Table 2: Example of Descriptors for a Hypothetical QSAR Model of this compound Derivatives
| Descriptor Class | Example Descriptor | Property Represented | Potential Influence on Activity |
|---|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution | Influences hydrogen bonding and electrostatic interactions |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Affects how the molecule fits into the binding site |
| Lipophilic | LogP | Hydrophobicity/hydrophilicity balance | Governs passage through membranes and hydrophobic binding |
Theoretical Studies on Reaction Mechanisms Involving this compound or its Precursors/Derivatives
Theoretical chemistry, particularly quantum mechanics (QM) methods like density functional theory (DFT), can be used to elucidate the detailed mechanisms of chemical reactions. Such studies can provide insights into the synthesis, metabolic fate, or degradation of this compound.
Potential areas for theoretical investigation include:
Synthesis Mechanisms: The formation of the 5-oxo-prolinate (pyroglutamate) ring or the attachment of the naphthyl group could be studied. For example, theoretical studies have investigated the aminolysis of anhydrides, which can be a key step in forming related cyclic imide structures, providing information on transition states and reaction energy barriers. dntb.gov.ua
Metabolic Transformations: The compound's fate in a biological system could be modeled. A likely metabolic pathway is the oxidation of the naphthalene ring. Theoretical studies on the oxidation of naphthalene initiated by hydroxyl radicals have been performed, mapping out the reaction pathways, intermediates, and kinetic rate constants for the formation of naphthyl radicals and subsequent products. nih.govresearchgate.netresearchgate.net These studies show that H-atom abstraction can occur, leading to further reactions with oxygen. researchgate.net
Enzymatic Hydrolysis: The 5-oxo-L-proline ring can be opened by the enzyme 5-oxo-L-prolinase in a reaction that couples its cleavage to the hydrolysis of ATP. nih.gov Theoretical studies could model the substrate in the enzyme's active site and investigate the mechanism of this endergonic cleavage, potentially involving the phosphorylation of the 5-oxoproline intermediate. nih.gov
These computational investigations can clarify reaction feasibility, identify key intermediates, and predict the products of various chemical and biochemical transformations involving this compound.
Information Deficit Regarding "this compound" Prevents Article Generation
Following a comprehensive search of available scientific literature, it has been determined that there is no accessible information regarding the chemical compound "this compound" and its interactions with 5-oxoprolinase or its role in proline metabolism. The initial and subsequent targeted searches for this specific compound have failed to yield any relevant data on its use as a substrate, inhibitor, or research tool in the context of the requested article outline.
While extensive information is available on the enzyme 5-oxoprolinase (also known as pyroglutamate (B8496135) hydrolase), its mechanism of action, substrate specificity with various analogs, and its integral role in the γ-glutamyl cycle, none of the retrieved sources mention "this compound."
The search did identify a related but distinct compound, "5-oxo-L-proline 2-naphthylamide," which is described as a chromogenic substrate used in biochemical assays. However, this is an amide derivative and not the prolinate ester specified in the subject of the requested article. Additionally, a safety data sheet was found for "1-(1-Naphthylsulfonyl)-5-Oxo-L-Proline," which represents a different structural modification of 5-oxo-L-proline.
The complete absence of "this compound" in the scientific literature prevents the generation of a factually accurate and scientifically sound article based on the provided outline. To proceed would require speculation or the fabrication of data, which would compromise the integrity of the information presented.
Therefore, it is not possible to fulfill the request to generate an English article focusing solely on "this compound" as instructed. Further research on this compound would be necessary before a detailed analysis of its enzymatic interactions and role in biochemical pathways could be composed.
Enzymatic Interactions and Biochemical Pathway Research of 1 Naphthyl 5 Oxo L Prolinate
Role in Proline Metabolism and Related Biochemical Cycles
Influence on Glutamate-Proline Interconversion Pathways
The significance of 1-Naphthyl 5-oxo-L-prolinate in the context of the glutamate-proline interconversion pathway stems from its core component, 5-oxo-L-proline. This cyclic amino acid derivative is a key intermediate in the metabolic route that connects the amino acids glutamate (B1630785) and proline. The conversion of 5-oxo-L-proline to L-glutamate is a crucial step in this pathway, catalyzed by the enzyme 5-oxoprolinase (ATP-hydrolyzing).
While this compound itself is not a direct intermediate in this natural pathway, it functions as a synthetic substrate for enzymes that recognize the 5-oxo-L-proline structure. One such class of enzymes is the pyroglutamyl aminopeptidases (PGPs), which cleave the N-terminal pyroglutamyl residue from peptides and proteins. By acting as a substrate for these enzymes, this compound allows researchers to probe the activity of enzymes that metabolize endogenous 5-oxo-L-proline. An elevated or altered activity of these enzymes could indirectly influence the flux of metabolites through the glutamate-proline interconversion pathway. Therefore, this synthetic compound serves as an indicator of the enzymatic capacity to process a key intermediate, providing insights into the regulation of this metabolic junction.
Investigation as a Research Tool in Biochemical Assays
The primary utility of this compound lies in its application as a chromogenic substrate in biochemical assays. The principle of these assays is based on the enzymatic cleavage of the amide bond between the 5-oxo-L-proline and the naphthylamine moiety. The released naphthylamine product can be detected and quantified, often through colorimetric or fluorometric methods, providing a measure of the enzyme's activity.
Application in Enzyme Kinetics Studies
This compound is extensively used to determine the kinetic parameters of pyroglutamyl aminopeptidases. In a typical assay, the enzyme is incubated with varying concentrations of the substrate, and the rate of product formation (naphthylamine) is measured over time. This data allows for the calculation of key kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax).
The Michaelis-Menten kinetics for the hydrolysis of a similar substrate, pyroglutamyl 7-aminomethylcoumarin, by recombinant human pyroglutamyl peptidase I (PAPI) were determined at pH 8.0, yielding a Km of 0.132 ± 0.024 mM and a kcat of 2.68x10'5s'1 dcu.ie. For rat pyroglutamyl aminopeptidase (B13392206) I, the Km value for the hydrolysis of L-pGlu-L-Ala was found to be 0.057 mM wikipedia.org. These values provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency. By using this compound, researchers can screen for inhibitors or activators of these enzymes and study the effects of different experimental conditions on their activity.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | pH | Reference |
|---|---|---|---|---|---|
| Recombinant Human Pyroglutamyl Peptidase I | Pyroglutamyl 7-aminomethylcoumarin | 0.132 ± 0.024 | 2.68 x 10⁻⁵ | 8.0 | dcu.ie |
| Rat Pyroglutamyl Aminopeptidase I | L-pGlu-L-Ala | 0.057 | - | - | wikipedia.org |
Probing Metabolic Pathway Dynamics
The use of this compound extends to the investigation of metabolic pathway dynamics. By measuring the activity of pyroglutamyl aminopeptidases in different tissues or under various physiological conditions, researchers can infer changes in the metabolic flux of 5-oxo-L-proline. For instance, an increase in the hydrolysis of this synthetic substrate might indicate an upregulation of the enzymatic machinery responsible for processing endogenous 5-oxo-L-proline, which could be a response to an accumulation of this intermediate. This approach allows for the indirect assessment of the activity of the glutamate-proline interconversion pathway and its response to metabolic perturbations. The use of such chromogenic substrates is a well-established method for the qualitative and quantitative identification of enzymes and for studying their role in broader metabolic networks dcfinechemicals.comnih.govabcam.com.
Potential Interactions with Other Enzyme Systems (e.g., Dipeptidyl Peptidase-4, DPP-4)
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones. A key structural feature of many DPP-4 substrates and inhibitors is the presence of a proline or alanine (B10760859) residue at the penultimate N-terminal position. Given that 5-oxo-L-proline is a derivative of proline, there is a theoretical possibility of interaction between 5-oxo-L-proline-containing compounds and DPP-4.
However, a direct interaction between this compound and DPP-4 has not been extensively documented in the scientific literature. The substrate specificity of DPP-4 is quite stringent, typically requiring a dipeptide structure with proline or alanine at the P1 position. This compound is a single amino acid derivative and does not fit the canonical substrate profile of DPP-4.
While some proline-based peptide esters have been designed as potent DPP-4 inhibitors, these are structurally distinct from this compound nih.gov. Research has shown that dipeptides with a C-terminal proline can inhibit DPP-4 nih.gov. However, the focus of these studies is on linear peptides rather than the cyclic structure of pyroglutamic acid. Therefore, based on current knowledge, a significant direct enzymatic interaction between this compound and Dipeptidyl Peptidase-4 is unlikely. Further research would be necessary to definitively rule out any potential inhibitory or allosteric effects.
Structure Activity Relationships Sar and Molecular Recognition Studies of 1 Naphthyl 5 Oxo L Prolinate
Influence of Naphthyl Moiety on Molecular Recognition and Binding Affinity
The naphthyl group, a bicyclic aromatic system, plays a pivotal role in the molecular recognition properties of 1-Naphthyl 5-oxo-L-prolinate. Its planar and hydrophobic nature allows for significant non-covalent interactions with biological targets.
The extended π-system of the naphthalene (B1677914) ring is crucial for engaging in stacking interactions, particularly with the aromatic residues of proteins (such as tryptophan, tyrosine, and phenylalanine) and the nucleobases of DNA. These π-π stacking interactions are a significant driving force for binding affinity and can dictate the orientation of the entire molecule within a binding site. The position of attachment to the rest of the molecule can influence the nature of these interactions.
Furthermore, the hydrophobicity of the naphthyl moiety contributes to the desolvation effect upon binding, which is entropically favorable and enhances binding affinity. The specific point of attachment of the naphthyl group can also have significant photophysical consequences, which may be relevant in certain biological assays or applications. nih.gov
| Feature of Naphthyl Moiety | Type of Interaction | Consequence for Molecular Recognition |
| Planar Aromatic Structure | π-π Stacking | Enhanced binding to aromatic residues and nucleobases |
| Hydrophobicity | Hydrophobic Interactions | Increased binding affinity through entropy-driven desolvation |
| Extended π-System | Van der Waals Forces | Contributes to overall binding energy and specificity |
Role of the 5-oxo-L-prolinate Scaffold in Biological Interactions
The 5-oxo-L-prolinate component, also known as pyroglutamate (B8496135), is a lactam derivative of glutamic acid and is a key structural element that governs the biological interactions of the molecule. nih.gov This scaffold provides a rigidified, five-membered ring structure that presents specific functional groups for interaction.
The carbonyl group within the lactam ring and the ester carbonyl group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors on a biological target, such as the amide protons of a protein backbone or the side chains of amino acids like asparagine and glutamine. The cyclic nature of the prolinate scaffold restricts the conformational flexibility of the molecule, which can be advantageous for binding as it reduces the entropic penalty upon binding to a receptor.
5-Oxo-L-proline is a known intermediate in the γ-glutamyl cycle, a metabolic pathway involved in glutathione (B108866) synthesis and amino acid transport. nih.gov The presence of this scaffold could therefore imply interactions with enzymes involved in this cycle, such as 5-oxoprolinase. nih.govresearchgate.net
| Functional Group on Scaffold | Type of Interaction | Potential Biological Consequence |
| Lactam Carbonyl | Hydrogen Bond Acceptor | Specific recognition by protein binding sites |
| Ester Carbonyl | Hydrogen Bond Acceptor | Orientation and stabilization within a binding pocket |
| Rigid Ring Structure | Conformational Rigidity | Reduced entropic penalty upon binding, potentially increasing affinity |
Stereochemical Requirements for Specific Molecular Recognition Events
The stereochemistry of the 5-oxo-L-prolinate scaffold is of paramount importance for specific molecular recognition. The "L" configuration at the alpha-carbon is a naturally occurring stereoisomer for amino acids and their derivatives, and biological systems, particularly enzymes and receptors, are exquisitely sensitive to stereochemistry.
This specific spatial arrangement of the substituents around the chiral center dictates a precise three-dimensional shape that must complement the topography of the binding site. An incorrect stereoisomer (the "D" form) would likely result in a significant loss of binding affinity and biological activity due to steric clashes and the improper orientation of key interacting groups. Therefore, the L-configuration is a critical determinant for the specific molecular recognition events involving this compound.
Correlation between Structural Features and Observed Biochemical Effects
Alterations to either part of the molecule would be expected to have a profound impact on its biochemical effects. For example, modifying the substitution pattern on the naphthyl ring could alter its electronic properties and steric profile, thereby modulating binding affinity and selectivity. Similarly, changes to the 5-oxo-L-prolinate ring, such as opening the lactam, would dramatically change the molecule's shape and hydrogen bonding capacity.
Exploration of this compound in Molecular Recognition of Nucleic Acids or Proteins
While specific studies on this compound are not extensively documented in publicly available literature, its structural components suggest potential for interaction with both nucleic acids and proteins.
Interaction with Proteins: The combination of a hydrophobic naphthyl group and a hydrogen-bonding prolinate scaffold makes it a candidate for binding to protein pockets that have both hydrophobic and polar regions. Naphthyl derivatives have been explored as inhibitors of various enzymes, where the naphthyl group often binds in hydrophobic subsites. nih.govnih.gov The covalent interactions of reactive naphthalene metabolites with proteins have also been studied. nih.gov The proline component is known to be important in a variety of biological processes including cell signaling and stress protection. nih.govconsensus.app
Interaction with Nucleic Acids: The planar naphthyl moiety is well-suited for intercalation between the base pairs of DNA or for binding in the grooves of DNA. researchgate.netmdpi.commdpi.com Naphthalene diimides, for example, are known to bind to G-quadruplex DNA structures. mdpi.com The 5-oxo-L-prolinate portion could then provide additional stabilizing interactions with the sugar-phosphate backbone or the edges of the base pairs.
Further research, including biophysical studies and molecular modeling, would be necessary to fully elucidate the specific binding modes and affinities of this compound with various proteins and nucleic acid structures.
Analytical Methodologies for 1 Naphthyl 5 Oxo L Prolinate Research
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and analyzing the components of a mixture. iitg.ac.in In the context of 1-Naphthyl 5-oxo-L-prolinate research, high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) are particularly valuable.
High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of this compound, enabling both the assessment of its purity and the separation of its enantiomers.
Purity Assessment:
Reverse-phase (RP) HPLC methods are commonly used to determine the purity of proline derivatives. For instance, a method utilizing a Newcrom R1 column, which has low silanol activity, can effectively analyze compounds like 5-Oxo-1-(phenylsulphonyl)-L-proline. sielc.com The mobile phase for such separations often consists of a mixture of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Enantiomeric Separation:
The separation of enantiomers is critical in the study of chiral molecules like this compound. HPLC, particularly with chiral stationary phases (CSPs), is a primary technique for this purpose. Cellulose and amylose-based CSPs are among the most versatile and widely used. nih.gov
A common strategy involves pre-column derivatization to form diastereomers, which can then be separated on a standard achiral column, such as a C18 column. nih.govjuniperpublishers.com For example, a sensitive method for determining the enantiomeric purity of a novel respiratory fluoroquinolone involved derivatization with protected L-proline followed by RP-HPLC analysis. nih.gov This method achieved excellent resolution between the diastereomeric derivatives. nih.gov
The choice of mobile phase is crucial for achieving good separation. For proline derivatives, a mobile phase composed of hexane, ethanol, and a small percentage of trifluoroacetic acid has been shown to provide good resolution on a Chiralpak AD-H column. researchgate.net The composition of the mobile phase and the column temperature are key parameters that can be adjusted to optimize the separation. researchgate.net
Below is a table summarizing typical HPLC conditions for the analysis of related proline derivatives:
| Parameter | Condition 1 | Condition 2 |
| Column | YMC Pack ODS AM (250x4.6mm, 5 µm) nih.gov | CHIRALPAK-IA (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Buffer (0.5 ml trifluoroacetic acid in 1000 ml water, pH 2.1) and acetonitrile (55:45) nih.gov | 0.1% trifluoroacetic acid in ethanol researchgate.net |
| Flow Rate | 1.25 ml/min nih.gov | 0.6 mL/min researchgate.net |
| Detection | UV/Vis at 290 nm nih.gov | 464 nm researchgate.net |
| Column Temperature | 30°C nih.gov | 40°C researchgate.net |
Gas chromatography (GC) is another powerful separation technique, particularly suited for volatile compounds. For non-volatile compounds like amino acids and their derivatives, a derivatization step is necessary to increase their volatility.
A two-step derivatization process, such as methylation followed by acetylation, can be employed to prepare proline derivatives for GC analysis. This process replaces active hydrogens, improving the chromatographic properties of the molecule without causing racemization. The choice of derivatizing agent can also influence the analysis; for example, trifluoroacetic anhydride can produce more volatile derivatives than acetic anhydride, leading to shorter analysis times.
Chiral GC analysis, often utilizing columns with chiral stationary phases like derivatized cyclodextrins, allows for the separation of enantiomers. The elution order of the enantiomers can sometimes be reversed by using different derivatization reagents, a phenomenon that can be advantageous for analyzing trace amounts of one enantiomer in the presence of the other.
An optimized derivatization-GC/MS method has been shown to have high sensitivity and broad coverage for identifying non-volatile metabolites. nih.gov
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. libretexts.org It allows for the qualitative assessment of the presence of starting materials, products, and byproducts in a reaction mixture. libretexts.orgrochester.edu
In a typical TLC experiment, the reaction mixture is spotted onto a plate coated with a stationary phase, such as silica gel. iitg.ac.inchemistryhall.com The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). iitg.ac.in As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. iitg.ac.in
The separated components appear as spots on the plate, which can be visualized under UV light if the compounds are UV-active, or by staining with a reagent that reacts with the compounds. iitg.ac.inanalyticaltoxicology.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification. libretexts.org
For effective reaction monitoring, a "cospot" is often used, where the reaction mixture is spotted on top of the starting material. rochester.edu This helps to confirm the identity of the starting material spot in the reaction mixture, especially when the Rf values of the reactant and product are similar. rochester.edu
Key Steps in TLC Reaction Monitoring:
Plate Preparation: A line is drawn with a pencil near the bottom of the TLC plate, and the samples (starting material, reaction mixture, and cospot) are spotted on this line. chemistryhall.com
Development: The plate is placed in a closed chamber with the appropriate solvent system, ensuring the initial spots are above the solvent level. iitg.ac.in The solvent is allowed to ascend the plate until it is near the top. rochester.edu
Visualization: The plate is removed, the solvent front is marked, and the plate is dried. The spots are then visualized using a suitable method, such as a UV lamp or a chemical stain. libretexts.organalyticaltoxicology.com
Advanced Detection and Quantification Methods
Beyond basic visualization on a TLC plate, more sophisticated methods are required for the sensitive detection and accurate quantification of this compound.
Spectrophotometric methods are widely used for the detection and quantification of compounds after chromatographic separation. In HPLC, UV/Vis detectors are commonly employed. The analyte is detected based on its absorption of light at a specific wavelength. For instance, the effluent from an HPLC column can be monitored at a specific wavelength, such as 220 nm or 290 nm, to detect the presence of the compound of interest. nih.gov
For compounds that lack a strong chromophore, derivatization with a UV-active or fluorescent tag can be used. For example, proline can be derivatized with a fluorescent reagent like NBD-Cl, making it detectable at a specific wavelength (e.g., 465 nm). researchgate.net
Future Research Directions and Academic Contributions for 1 Naphthyl 5 Oxo L Prolinate
Design and Synthesis of Novel 1-Naphthyl 5-oxo-L-prolinate Analogs with Enhanced Specificity for Biological Targets
The development of novel analogs of this compound is a promising avenue for enhancing its specificity and efficacy for various biological targets. The metabolism of the parent compound, 5-oxo-L-proline, and its inhibition by various analogs have been studied, providing a foundational understanding for designing new derivatives nih.gov.
Future research will likely focus on modifying both the naphthyl and the 5-oxo-L-prolinate moieties. Key strategies may include:
Substitution on the Naphthyl Ring: Introducing different functional groups (e.g., hydroxyl, amino, nitro groups) to the naphthyl ring could modulate the compound's electronic properties, hydrophobicity, and steric profile. These changes can influence binding affinity and selectivity for target enzymes or receptors.
Modification of the Pyroglutamate (B8496135) Ring: Alterations to the 5-oxo-L-prolinate ring, such as substitutions at the 3rd or 4th position, could impact its conformation and interaction with biological targets.
Ester Linkage Variation: Replacing the ester linkage with more stable or, conversely, more labile bonds could control the compound's metabolic stability and release of the active components.
These synthetic efforts aim to create a library of analogs with a range of physicochemical properties, which can then be screened for enhanced biological activity and target specificity.
Deeper Mechanistic Elucidation of Enzymatic Hydrolysis and Interaction Pathways
Understanding the enzymatic hydrolysis of this compound is crucial for predicting its metabolic fate and designing prodrugs. The enzymatic conversion of 5-oxo-L-proline to L-glutamate is a known metabolic pathway catalyzed by the enzyme 5-oxoprolinase, which is found in various tissues, including the kidney nih.gov.
Future investigations should aim to:
Identify Specific Esterases: Determine the specific esterases or proteases responsible for the hydrolysis of the naphthyl ester bond.
Kinetic Studies: Conduct detailed kinetic studies to understand the rate and efficiency of enzymatic cleavage under various physiological conditions nih.gov.
Interaction with 5-Oxoprolinase: Investigate whether the presence of the naphthyl group affects the interaction of the pyroglutamate moiety with 5-oxoprolinase.
A deeper understanding of these mechanisms will provide insights into the compound's bioavailability, duration of action, and potential for targeted drug delivery.
Advanced Computational Modeling for Predictive Research and Drug Design Applications
Computational modeling and in silico studies are powerful tools for accelerating the drug discovery process by predicting the properties and interactions of novel compounds rsc.orgnih.gov. For this compound and its analogs, computational approaches can be employed to:
Molecular Docking: Predict the binding modes and affinities of the compounds with target proteins. This can help in identifying potential biological targets and in designing analogs with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR): Develop models that correlate the structural features of the analogs with their biological activities. These models can guide the synthesis of new compounds with enhanced potency.
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help in the early identification of candidates with favorable pharmacokinetic profiles and low toxicity mdpi.com.
The integration of computational modeling with experimental studies will facilitate a more rational and efficient design of new therapeutic agents based on the this compound scaffold.
Exploration of this compound as a Probe for Undiscovered Biochemical Processes or Signaling Pathways
The naphthyl group of this compound is a well-known fluorophore. This intrinsic fluorescence opens up the possibility of using the compound as a probe to investigate biochemical processes and signaling pathways.
Potential applications include:
Enzyme Activity Assays: The hydrolysis of the ester bond by specific enzymes would lead to a change in the fluorescence properties of the liberated 1-naphthol (B170400), providing a real-time method to monitor enzyme activity.
Cellular Imaging: The fluorescent nature of the compound could be utilized for imaging its uptake, distribution, and localization within cells, offering insights into its mechanism of action.
Identifying Novel Targets: By observing the interactions of the fluorescent probe within a biological system, it may be possible to identify previously unknown binding partners or pathways.
The development of this compound and its analogs as fluorescent probes could provide valuable tools for fundamental biological research.
Development of New Analytical Techniques for its Detection and Quantification in Complex Biological Matrices
The ability to accurately detect and quantify this compound and its metabolites in complex biological matrices such as blood, urine, and tissue is essential for preclinical and clinical studies nih.gov. Future research in this area should focus on developing sensitive and specific analytical methods.
Promising techniques include:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or mass spectrometry (MS) detection can provide high sensitivity and selectivity for the quantification of the compound and its metabolites rsc.org.
Capillary Electrophoresis (CE): CE offers high separation efficiency and is well-suited for the analysis of small molecules in biological samples wichita.edu.
Immunoassays: The development of specific antibodies against this compound could enable the creation of highly sensitive and high-throughput immunoassays for its detection nih.gov.
The validation of these analytical methods will be critical for understanding the pharmacokinetics and pharmacodynamics of this class of compounds.
Q & A
Basic Research Questions
Q. What is the recommended synthetic pathway for preparing 1-Naphthyl 5-oxo-L-prolinate, and what analytical techniques are essential for confirming its purity and structure?
- Methodological Answer : The compound can be synthesized via esterification of 5-oxo-L-proline with 1-naphthol under acid-catalyzed conditions. Key steps include protecting the carboxyl group of 5-oxo-L-proline, followed by coupling with 1-naphthol and deprotection. Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming ester bond formation and stereochemical integrity.
- Mass Spectrometry (MS) : To verify molecular weight (expected m/z: 271.28 g/mol based on C₁₆H₁₃NO₃).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .
Q. How does the stereochemical configuration of 5-oxo-L-prolinate derivatives influence their biological activity, and what experimental approaches can validate this relationship?
- Methodological Answer : The L-configuration of 5-oxo-proline is critical for interactions with chiral biomolecules (e.g., enzymes). To validate stereochemical effects:
- Chiral Chromatography : Compare retention times of enantiomers using a chiral stationary phase.
- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration.
- Enzymatic Assays : Test activity against stereospecific targets (e.g., proline-metabolizing enzymes) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported bioactivity data for this compound across different in vitro and in vivo models?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, cofactors) or model specificity. Strategies include:
- Dose-Response Curves : Establish consistent EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HepG2).
- Metabolite Profiling : Use LC-MS to identify species-specific metabolic degradation pathways.
- Cross-Validation : Replicate key findings in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .
Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic properties of this compound?
- Methodological Answer : Combine in silico tools with wet-lab
- Molecular Docking : Predict binding affinity to serum proteins (e.g., albumin) using AutoDock Vina.
- ADMET Prediction : Use SwissADME to estimate absorption, distribution, and toxicity.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue distribution in preclinical species .
Q. What advanced spectroscopic techniques are critical for characterizing the solid-state polymorphism of this compound, and how does this physical property affect its research applications?
- Methodological Answer : Polymorphism impacts solubility and stability. Use:
- Powder X-ray Diffraction (PXRD) : Identify crystalline forms.
- Differential Scanning Calorimetry (DSC) : Monitor phase transitions (e.g., melting points).
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity. Report polymorph-specific solubility in PBS and DMSO for reproducibility .
Q. What specific safety protocols should be implemented when handling this compound in laboratory settings, based on its structural analogs' toxicological profiles?
- Methodological Answer : Structural analogs (e.g., naphthalene derivatives) suggest potential respiratory and dermal toxicity. Protocols include:
- Ventilation : Use fume hoods for weighing and synthesis.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Segregate halogenated waste per EPA guidelines. Monitor airborne exposure limits (proposed TWA: <0.1 mg/m³) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis to ensure experimental reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
